molecular formula C15H16N2O2 B1183122 2-propoxy-N-(3-pyridinyl)benzamide

2-propoxy-N-(3-pyridinyl)benzamide

Cat. No.: B1183122
M. Wt: 256.305
InChI Key: AXOZZSCQVKGHHY-UHFFFAOYSA-N
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Description

2-Propoxy-N-(3-pyridinyl)benzamide is a benzamide derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring and a 3-pyridinyl moiety attached via an amide linkage. Benzamide derivatives are widely studied for their versatility in medicinal chemistry, where substituents like alkoxy groups and heteroaromatic rings (e.g., pyridinyl) modulate bioactivity, solubility, and binding affinity .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.305

IUPAC Name

2-propoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H16N2O2/c1-2-10-19-14-8-4-3-7-13(14)15(18)17-12-6-5-9-16-11-12/h3-9,11H,2,10H2,1H3,(H,17,18)

InChI Key

AXOZZSCQVKGHHY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-propoxy-N-(3-pyridinyl)benzamide to structurally or functionally related benzamide derivatives from the evidence, focusing on molecular features, synthesis, and applications.

Structural and Functional Analogues

Nilotinib (Tasigna)
  • Structure : Nilotinib (C₂₈H₂₂N₆O) shares a benzamide core and 3-pyridinyl group but incorporates additional imidazole and pyrimidine rings.
  • Activity : A second-generation tyrosine kinase inhibitor (TKI) with 30-fold higher potency than imatinib against BCR-ABL in vitro. Its design includes optimized substituents for enhanced ATP-binding site affinity .
  • Comparison : Unlike this compound, nilotinib’s complex structure improves target specificity but may reduce synthetic accessibility.
Imatinib (Gleevec)
  • Structure : Imatinib (C₂₉H₃₁N₇O) contains a piperazinylmethyl group and 3-pyridinyl-pyrimidine moiety.
  • Activity : First-generation TKI used in chronic myeloid leukemia (CML). Patent literature highlights methods for plasma concentration determination, underscoring its clinical relevance .
  • Comparison : The propoxy group in this compound may offer improved lipophilicity compared to imatinib’s polar piperazine group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure: Rip-B (C₁₇H₁₉NO₃) features a dimethoxyphenethyl group instead of pyridinyl.
  • Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction. Melting point = 90°C .
Neuroleptic Benzamides (Amisulpride, Tiapride)
  • Structure : These derivatives lack pyridinyl groups but share the benzamide core with alkylamine side chains.
  • Activity : Used as antipsychotics; their structural similarity complicates forensic differentiation .
  • Comparison : The pyridinyl group in this compound may confer distinct receptor-binding properties compared to neuroleptics.
N-4-Bromo-N-[4-(3-pyridinyl)-2-thiazolyl]-benzamide (RIZ 034)
  • Structure : Incorporates a thiazole ring and bromo substituent (C₁₅H₁₂BrN₃OS).
  • Activity : Exhibits antimycobacterial activity. The -NH proton in its amide group appears at δ 12.87 ppm in ¹H NMR .
  • Comparison : Thiazole and bromo groups in RIZ 034 enhance antimycobacterial activity, whereas the propoxy group in the target compound may influence solubility.
Table 1: Key Properties of Benzamide Derivatives
Compound Molecular Formula Molecular Weight Melting Point Key Features Bioactivity/Application Reference
This compound* C₁₅H₁₆N₂O₂ 264.30 Not reported Propoxy, pyridinyl Inferred kinase inhibition -
Nilotinib C₂₈H₂₂N₆O 466.52 Not reported Imidazole, pyrimidine, pyridinyl BCR-ABL inhibitor (30× potency)
Imatinib C₂₉H₃₁N₇O 493.60 Not reported Piperazine, pyridinyl BCR-ABL inhibitor
Rip-B C₁₇H₁₉NO₃ 285.34 90°C Dimethoxyphenyl Not specified
RIZ 034 C₁₅H₁₂BrN₃OS 368.24 Not reported Bromo, thiazole Antimycobacterial

*Molecular formula and weight inferred from structural analogs.

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